L189 - 64232-83-3

L189

Catalog Number: EVT-271353
CAS Number: 64232-83-3
Molecular Formula: C11H10N4OS
Molecular Weight: 246.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L189 is a competitive inhibitor of DNA ligases I, III, and IV (IC50s = 5, 9, and 5 µM, respectively). It blocks DNA binding (Ki = 5 µM for DNA ligase I), increasing the cytotoxicity of DNA-damaging agents, including ionizing radiation. L189 preferentially inhibits the interaction of the ligase with damaged DNA, inhibiting base excision repair and non-homologous end-joining.
L189 is a DNA ligase I, III and IV inhibitor (IC50 values are 5, 9 and 5 μM respectively) that blocks DNA binding. L189 inhibits base excision repair (BER) and non-homologous end joining (NHEJ). L189 specifically sensitizes cancer cells to DNA damage and increases the cytotoxicity of DNA-damaging agents. L189 will not only provide insights into the cellular function of these enzymes but also serve as lead compounds for the development of anticancer agents.
Synthesis Analysis

The synthesis of L189 involves several steps that utilize advanced organic chemistry techniques. The primary method for synthesizing L189 is through multi-step organic synthesis, which typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors, often involving aromatic compounds or heterocycles.
  2. Reagents and Conditions: Key reagents may include halogens, acids, and bases, with specific conditions such as temperature control and reaction time being critical for yield and purity.
  3. Purification: After synthesis, the compound is usually purified using techniques like recrystallization or chromatography to isolate L189 from by-products.

The detailed parameters for each step are typically optimized through iterative testing to maximize yield and minimize side reactions.

Molecular Structure Analysis

L189 exhibits a unique molecular structure characterized by its specific arrangement of atoms and functional groups.

  • Molecular Formula: The empirical formula of L189 indicates the types and numbers of atoms present.
  • 3D Structure: The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement.
  • Functional Groups: The presence of functional groups such as amines, ketones, or esters plays a crucial role in its biological activity and reactivity.

The molecular structure is essential for understanding how L189 interacts with biological targets.

Chemical Reactions Analysis

L189 participates in various chemical reactions that are critical for its functionality:

  1. Reactivity: The compound may undergo nucleophilic substitutions or electrophilic additions depending on the presence of reactive sites.
  2. Stability: Stability studies often reveal how L189 behaves under different pH levels and temperatures, which is vital for storage and application.
  3. Degradation Pathways: Understanding the degradation pathways helps in assessing the compound's shelf-life and efficacy over time.

These reactions not only highlight the versatility of L189 but also inform researchers about potential modifications to enhance its properties.

Mechanism of Action

The mechanism of action of L189 is primarily focused on its interaction with specific biological targets, such as enzymes or receptors:

  • Target Identification: Research often involves identifying the primary target molecules that L189 binds to, which can be achieved through techniques like affinity chromatography or binding assays.
  • Biological Pathways: Once the target is identified, studies elucidate how L189 influences biological pathways, potentially leading to therapeutic effects.
  • Dose-Response Relationship: Analyzing how varying concentrations of L189 affect biological responses provides insights into its efficacy and safety profile.

Understanding these mechanisms is crucial for developing therapeutic applications.

Physical and Chemical Properties Analysis

L189 possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The solubility of L189 in various solvents can affect its bioavailability.
  • Melting Point: The melting point provides information about the purity and crystalline nature of the compound.
  • Stability Profile: Stability under different environmental conditions (light, temperature) is assessed to ensure effective formulation.

These properties are essential for formulating L189 into viable pharmaceutical products.

Applications

L189 has potential applications in several scientific domains:

  1. Medicinal Chemistry: Its unique structure makes it a candidate for drug development targeting specific diseases.
  2. Biochemical Research: Researchers utilize L189 to study enzyme kinetics or receptor interactions, providing insights into cellular processes.
  3. Therapeutic Uses: Depending on its mechanism of action, L189 may be explored for treating conditions such as cancer or infectious diseases.

The versatility of L189 underscores its significance in ongoing research efforts aimed at discovering new therapeutic agents.

Introduction to L189 in Contemporary Biomedical Research

Role of DNA Ligases in Genomic Stability and Disease Pathogenesis

DNA ligases are essential ATP-dependent enzymes that catalyze the final phosphodiester bond formation during DNA replication and repair, serving as molecular guardians of genomic integrity. In humans, three genes (LIG1, LIG3, LIG4) encode distinct DNA ligase enzymes (I, III, IV) with specialized yet overlapping functions. DNA ligase I (LigI) is the primary replicative ligase responsible for joining Okazaki fragments during nuclear DNA replication and participates in long-patch base excision repair (BER) and nucleotide excision repair (NER) [2] [6]. DNA ligase III (LigIII) exists as nuclear and mitochondrial isoforms; the nuclear form complexed with XRCC1 facilitates short-patch BER and single-strand break repair, while the mitochondrial isoform is indispensable for mitochondrial DNA (mtDNA) maintenance [2] [8]. DNA ligase IV (LigIV), in complex with XRCC4, is essential for classical non-homologous end joining (C-NHEJ), the dominant pathway for repairing DNA double-strand breaks (DSBs) [4] [6].

Dysfunction or aberrant expression of these enzymes is mechanistically linked to disease pathogenesis. LigI deficiency causes replication stress and hypersensitivity to DNA-damaging agents, associated with immunodeficiency and developmental abnormalities [2] [6]. LigIII is critical for mtDNA integrity, and its impairment leads to mitochondrial dysfunction and cellular energy crisis [8]. Crucially, dysregulated DNA ligase activity promotes genomic instability—a hallmark of cancer. Error-prone repair due to imbalanced ligase function can drive oncogenic mutations, chromosomal translocations, and copy number variations. For example, alternative end-joining (Alt-EJ) pathways dependent on LigIII are inherently mutagenic and contribute to oncogenic rearrangements in cancers with defects in homologous recombination or C-NHEJ [8].

Table 1: Human DNA Ligases and Their Cellular Functions

DNA LigasePrimary FunctionsAssociated Repair PathwaysConsequences of Dysfunction
LigIOkazaki fragment joining, Long-patch BER, NERDNA replication, Nucleotide excision repairReplication stress, Immunodeficiency
LigIIIShort-patch BER, mtDNA maintenance, Alt-NHEJBase excision repair, Mitochondrial repairmtDNA instability, Energy metabolism defects
LigIVClassical NHEJ for DSB repairDouble-strand break repairRadiation sensitivity, Severe combined immunodeficiency

Rationale for Targeting DNA Ligases in Anticancer Therapeutics

The dependence of cancer cells on efficient DNA repair mechanisms for survival under genomic stress presents a therapeutic vulnerability. DNA ligases are compelling targets because:

  • Functional Redundancy vs. Cancer-Specific Dependencies: While normal cells utilize all three ligases appropriately, cancer cells often exhibit selective reliance on specific ligases due to altered DNA repair landscapes. For instance, tumors with defects in homologous recombination repair (HRR) become hyperdependent on LigIV-mediated NHEJ or LigIII-dependent Alt-NHEJ, creating a synthetic lethal interaction [4] [8].
  • Repair Pathway Overload in Therapy: Conventional DNA-damaging chemotherapeutics (e.g., alkylating agents, topoisomerase inhibitors) and radiotherapy generate lesions requiring ligase activity for resolution. Inhibiting ligases exacerbates DNA damage burden, pushing cancer cells beyond repairable thresholds [6] [10].
  • Mitochondrial Vulnerability: LigIII's exclusive role in mtDNA repair makes it susceptible to targeted inhibition. Disrupting mtDNA integrity triggers reactive oxygen species (ROS) bursts and metabolic catastrophe, selectively impacting cancer cells with heightened oxidative stress [8].
  • Genomic Instability Amplification: Inhibiting LigIV shifts DSB repair toward highly error-prone LigIII-dependent Alt-NHEJ. This pathway utilizes microhomologies, generating deletions and chromosomal rearrangements that drive lethal genomic chaos in proliferating cancer cells [8] [4].

The clinical precedent set by PARP inhibitors (PARPi) validates targeting DNA repair nodes. PARPi exploit synthetic lethality in HRR-deficient tumors by blocking BER initiation, increasing replication-associated DSBs. Similarly, ligase inhibitors could target cancers with specific DNA repair deficiencies or potentiate existing genotoxic therapies [6] [10].

Emergence of L189 as a Multifunctional DNA Ligase Inhibitor

L189 (6-Amino-2,3-dihydro-5-[(phenylmethylene)amino]-2-4(1H)-pyrimidineone; C₁₁H₁₀N₄OS) emerged from a structure-based drug design approach leveraging crystallographic data of human LigI bound to nicked DNA. Computer-aided drug design (CADD) screened ~1.5 million compounds for binding to a DNA-binding pocket within LigI's DNA-binding domain (DBD). Biochemical validation identified L189 as a potent inhibitor with broad-spectrum activity against human ligases [4] [9].

L189 exhibits distinct biochemical characteristics:

  • Potency and Selectivity Profile: L189 inhibits LigI, LigIIIα/β, and LigIV/XRCC4 with IC₅₀ values of 5 μM, 9 μM, and 5 μM, respectively, in cell-free enzymatic assays. It exhibits significantly weaker inhibition against T4 DNA ligase (bacterial/viral) and other ATP-dependent enzymes, indicating selectivity within the human ligase family [1] [4] [9].
  • Mechanism of Action: Kinetic analyses reveal L189 acts as a simple competitive inhibitor with respect to nicked DNA substrates for LigI, LigIII, and LigIV. It binds the DNA-binding pocket within the DBD, preventing enzyme engagement with DNA nicks. Crucially, L189 preferentially blocks step 2 of the ligation reaction (transfer of AMP from ligase-adenylate to the 5'-phosphate terminus of DNA), halting the formation of the DNA-adenylate intermediate [4] [9].
  • Cellular Target Engagement: In cell-based assays (e.g., HeLa extracts), L189 (5 μM, 48h) inhibits DNA replication, short- and long-patch BER, and NHEJ. It demonstrates minimal cytotoxicity as a single agent but significantly potentiates the cytotoxicity of DNA-damaging agents like temozolomide (TMZ). L189 enhances TMZ-induced growth arrest and cell death, particularly in the G2/M phase [1] [7] [9].

Table 2: Biochemical and Functional Profile of L189

PropertyL189 CharacteristicsSignificance
Chemical StructureC₁₁H₁₀N₄OS; MW 246.29; Light yellow solidLow molecular weight compound suitable for cellular permeability
IC₅₀ (Purified Enzymes)LigI: 5 μM; LigIII: 9 μM; LigIV: 5 μM; T4 Ligase: >100 μMSelective inhibition of human ATP-dependent DNA ligases
Inhibition MechanismCompetitive inhibitor vs. nicked DNA; Blocks AMP transfer (Step 2)Prevents stable ligase-DNA complex formation
Cellular EffectsInhibits BER, NHEJ in extracts; Synergizes with TMZ; Induces G2/M arrest with DNA damageValidates on-target activity and therapeutic potential for combination therapy

L189's ability to simultaneously target multiple DNA ligases involved in critical repair pathways positions it as a unique tool compound and a promising lead for developing anticancer therapeutics aimed at exacerbating genomic instability in tumors [1] [4] [7]. Its synergy with established agents like TMZ highlights its potential role in overcoming therapeutic resistance mediated by efficient DNA repair.

Table 3: Key Ligase Inhibitors and Their Specificity Profiles

InhibitorLigILigIIILigIVPrimary MechanismKey Reference
L189Yes (5 µM)Yes (9 µM)Yes (5 µM)Competitive DNA binding; Blocks Step 2Chen et al. (2008) [4]
L67YesYesNoCompetitive DNA bindingChen et al. (2008) [4]
L82YesWeakNoUncompetitive; Stabilizes ligase-DNA complexChen et al. (2008) [4]
SCR7NoNoYesBlocks LigIV-XRCC4 complex formationKempegowda et al. (2018) [9]

Properties

CAS Number

64232-83-3

Product Name

L189

IUPAC Name

6-amino-5-(benzylideneamino)-2-sulfanylidene-1H-pyrimidin-4-one

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

InChI

InChI=1S/C11H10N4OS/c12-9-8(10(16)15-11(17)14-9)13-6-7-4-2-1-3-5-7/h1-6H,(H4,12,14,15,16,17)

InChI Key

SAKOXVNKDMWWLF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

L189; L 189; L-189.

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.